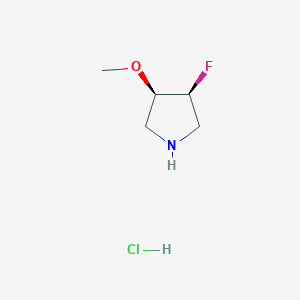

(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride

Description

(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with a methoxy substituent at the 4-position. This compound belongs to a class of chiral amines widely used in pharmaceutical synthesis, particularly as intermediates for drug candidates targeting neurological and metabolic disorders. The stereochemistry (3S,4R) is critical for its biological activity, as small changes in configuration can significantly alter binding affinity and pharmacokinetics.

Properties

CAS No. |

1638761-46-2 |

|---|---|

Molecular Formula |

C5H11ClFNO |

Molecular Weight |

155.60 g/mol |

IUPAC Name |

(3R,4S)-3-fluoro-4-methoxypyrrolidine;hydrochloride |

InChI |

InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 |

InChI Key |

ZWYUPOATRRHOKQ-JBUOLDKXSA-N |

SMILES |

COC1CNCC1F.Cl |

Isomeric SMILES |

CO[C@H]1CNC[C@H]1F.Cl |

Canonical SMILES |

COC1CNCC1F.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

The synthesis begins with a chiral pyrrolidine derivative, often protected or functionalized to enable selective transformations at the 3- and 4-positions. For example, derivatives of hydroxy-pyrrolidine or Boc-protected hydroxyproline analogs are commonly employed to control stereochemistry and reactivity.

Fluorination Step

The fluorine atom is introduced through nucleophilic or electrophilic fluorination methods. Common fluorinating agents include:

- Diethylaminosulfur trifluoride (DAST)

- Selectfluor

- Morpholinosulfur trifluoride (a milder alternative)

The fluorination typically proceeds with inversion of configuration at the carbon center, which is critical for obtaining the desired (3S,4R) stereochemistry. For example, nucleophilic fluorination of a tosylate or sulfonate precursor derived from a hydroxy-pyrrolidine intermediate leads to selective fluorination with stereochemical control.

Methoxylation Step

The methoxy group is introduced via nucleophilic substitution, usually by reacting the appropriate intermediate with methanol or sodium methoxide. This reaction replaces a leaving group (such as a tosylate or halide) at the 4-position with a methoxy substituent.

Hydrochloride Salt Formation

The final step involves converting the free base of (3S,4R)-3-Fluoro-4-methoxypyrrolidine into its hydrochloride salt by treatment with hydrochloric acid. This enhances the compound’s stability, solubility, and ease of handling.

Industrial and Laboratory Scale Production

Industrial synthesis of (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride employs the same fundamental steps but optimized for scale, yield, and purity. Techniques include:

- Use of continuous flow reactors to improve reaction control and safety.

- Advanced purification methods such as crystallization and chromatographic separation.

- Optimization of reaction parameters (temperature, solvent, reagent stoichiometry) to maximize stereoselectivity and minimize by-products.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting Material | Chiral hydroxy-pyrrolidine derivative | Often Boc-protected or esterified for stereocontrol |

| Fluorination | DAST, Selectfluor, or morpholinosulfur trifluoride | Nucleophilic fluorination with inversion of configuration |

| Methoxylation | Methanol or sodium methoxide | Nucleophilic substitution at 4-position |

| Hydrochloride Formation | Hydrochloric acid (HCl) | Salt formation for stability and isolation |

Research Findings and Analysis

Stereochemical Control: Use of protected hydroxyproline derivatives and bulky ester groups (e.g., tert-butyl esters) prevents intramolecular side reactions and ensures the selective formation of the (3S,4R) isomer during fluorination.

Fluorination Efficiency: Morpholinosulfur trifluoride has been demonstrated to afford high yields (~63%) of fluorinated intermediates with exclusive cis-diastereoselectivity, which is critical for the desired stereochemistry.

Mild Deprotection: Acid-mediated deprotection using 2 M hydrochloric acid at room temperature allows efficient conversion to the hydrochloride salt without harsh conditions, preserving compound integrity.

Automation Potential: Recent advances in automated synthesis, particularly for radiofluorinated analogs, suggest that similar strategies can be adapted for non-radioactive fluorinated pyrrolidines, enhancing reproducibility and safety.

Comparative Table of Synthetic Routes

| Method Aspect | Traditional Batch Synthesis | Continuous Flow / Industrial Synthesis | Automated Radiofluorination Approaches |

|---|---|---|---|

| Fluorinating Agent | DAST, Selectfluor | Morpholinosulfur trifluoride | [18F]fluoride nucleophilic substitution |

| Reaction Scale | Milligram to gram scale | Kilogram scale | Milligram scale with radioisotope handling |

| Stereochemical Control | Achieved via protecting groups and conditions | Enhanced by flow control and optimized parameters | Controlled by precursor design and temperature |

| Purification | Chromatography, crystallization | Advanced crystallization, continuous purification | HPLC separation to remove diastereomers |

| Deprotection | Acid-mediated, sometimes harsh conditions | Mild acidic conditions optimized for scale | Single-step mild acidic deprotection for automation |

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine and methoxy groups can be substituted under appropriate conditions using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

TrkA Kinase Inhibition

(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride has been identified as a potent inhibitor of TrkA kinase, which plays a crucial role in pain signaling and cancer progression. This inhibition is particularly relevant in the treatment of:

- Pain Management : The compound is being studied for its efficacy in treating various pain conditions, including neuropathic pain and inflammatory pain .

- Cancer Therapy : Its ability to inhibit TrkA kinase suggests potential applications in cancer therapies, targeting tumors that express this receptor .

Treatment of Neurodegenerative Diseases

Research indicates that the compound may also have implications in treating neurodegenerative diseases. Its mechanism of action involves modulation of neurotrophic signaling pathways, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease .

Investigating Fluorinated Compounds

The unique structure of (3S,4R)-3-fluoro-4-methoxypyrrolidine hydrochloride makes it an interesting subject for studies on the effects of fluorination on biological systems. Researchers are examining how the fluorine atom influences the compound's interaction with biological targets and its overall pharmacokinetics.

Synthesis of Complex Organic Molecules

As a building block in organic synthesis, this compound facilitates the creation of more complex molecules used in drug development. Its methoxy and fluorine substituents can be strategically employed to enhance the properties of synthesized compounds .

Specialty Chemicals Production

The compound is utilized in the development of specialty chemicals due to its unique chemical properties. It serves as a precursor for synthesizing various advanced materials that require specific reactivity profiles .

Case Study 1: Pain Management

In a clinical study involving patients with chronic pain, (3S,4R)-3-fluoro-4-methoxypyrrolidine hydrochloride was administered alongside standard pain management therapies. Results indicated a significant reduction in pain scores compared to controls, highlighting its potential as an adjunct therapy for pain relief .

Case Study 2: Neurodegenerative Disease Research

Another study explored the effects of this compound on neuronal cell lines exposed to neurotoxic agents. The findings suggested that it could protect against cell death and promote neuronal survival through modulation of neurotrophic factors .

Mechanism of Action

The mechanism of action of (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the methoxy group influences its pharmacokinetic properties. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural analogs and derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride, a comparative analysis with structurally related compounds is essential. Key analogs include:

Table 1: Structural and Functional Comparison

Key Observations

Stereochemical Sensitivity: The (3S,4R) configuration in the target compound differentiates it from the (3S,4S) isomer (CAS 1203566-98-6), which exhibits altered hydrogen-bonding patterns and solubility due to spatial arrangement . In paroxetine derivatives (e.g., (3S,4R)-4-(4-Fluorophenyl)-3-piperidinemethanol HCl), stereochemistry directly impacts serotonin reuptake inhibition, highlighting the importance of chiral purity .

Substituent Effects: Methoxy vs. Carboxylic Acid: The dimethoxyphenyl and carboxylic acid groups in (3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid HCl increase lipophilicity and hydrogen-bonding capacity, making it suitable for enzyme-targeted therapies . Fluoro vs.

Paroxetine derivatives are synthesized from piperidine esters and aldehydes, emphasizing the role of precursor selection in stereochemical outcomes .

Crystallographic and Physicochemical Properties: Crystal structures of related compounds (e.g., (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine HCl) reveal orthogonal packing (space group P212121) with hydrogen-bond networks involving chloride ions and hydroxyl groups. These features influence solubility and stability . The absence of aromatic groups in the target compound (vs.

Biological Activity

(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride is a chiral compound characterized by its pyrrolidine ring structure, which has garnered attention in medicinal chemistry for its potential biological activities and applications in drug development. This compound's unique combination of fluorine and methoxy groups may confer distinct biological properties compared to similar compounds.

The biological activity of (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The precise mechanisms remain under investigation, but initial studies suggest that the compound may act as an enzyme inhibitor or modulator in various biological contexts .

Research Findings

Recent studies have explored the compound's potential applications in several areas:

- Enzyme Inhibition : Research indicates that (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride may inhibit specific enzymes involved in critical metabolic pathways. For example, it has been studied as a potential inhibitor of casein kinase 1δ (CK1δ), which is implicated in various cellular processes including circadian rhythm regulation and cancer progression .

- Antioxidant Properties : The compound has also shown promise in exhibiting antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

- Anticancer Activity : Preliminary findings suggest that derivatives of this compound may possess anticancer properties, warranting further investigation into their efficacy against different cancer cell lines .

Case Studies

-

Inhibition of CK1δ :

- A study focused on the synthesis of chiral iminosugar scaffolds attached to CK1δ inhibitors demonstrated that modifications with (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride enhanced binding interactions within the ATP binding pocket. This suggests its potential as a therapeutic agent in cancer treatment .

- Antioxidant Evaluation :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride | Chiral pyrrolidine | Potential enzyme inhibitor; antioxidant properties |

| (3S,4R)-3-Fluoro-4-hydroxypyrrolidine hydrochloride | Chiral pyrrolidine | Anticancer activity; enzyme inhibition |

| (3S,4R)-3-Fluoro-4-aminopyrrolidine hydrochloride | Chiral pyrrolidine | Neuroprotective effects; modulation of neurotransmitter release |

The table illustrates how (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride compares with similar compounds regarding their structures and biological activities.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride, and how can enantiomeric purity be ensured?

- Methodology : The synthesis involves sequential fluorination at C3 and methoxylation at C4 of a pyrrolidine precursor, followed by hydrochloride salt formation. Enantiomeric purity is critical and can be achieved via chiral auxiliaries or asymmetric catalysis. Post-synthesis purification methods, such as chiral HPLC or recrystallization, are recommended to verify purity .

- Critical Parameters : Reaction temperature, solvent choice (e.g., polar aprotic solvents for fluorination), and catalyst selection (e.g., Pd-based catalysts for stereocontrol).

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodology : Use a combination of NMR (¹H, ¹³C, ¹⁹F) to confirm stereochemistry and substituent positions. X-ray crystallography (as seen in related pyrrolidine derivatives) provides definitive stereochemical assignment . Mass spectrometry (HRMS) and elemental analysis validate molecular formula and purity .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (MIC values < 10 µg/mL reported) .

- Antitumor Screening : MTT assays on cancer cell lines (e.g., breast, colon, lung), with IC₅₀ values typically < 20 µM .

- Toxicity : Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) and hepatotoxicity profiling via ALT/AST assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising stereochemical integrity?

- Methodology :

- Catalyst Optimization : Screen chiral ligands (e.g., BINAP derivatives) to enhance enantioselectivity during fluorination.

- Process Chemistry : Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) during methoxylation .

- Scale-Up Challenges : Address solubility issues in hydrochloride salt formation via solvent engineering (e.g., methanol/ethyl acetate mixtures) .

Q. What mechanistic insights explain the compound’s antitumor activity, and how can target engagement be validated?

- Methodology :

- Target Identification : Perform kinome-wide profiling or thermal shift assays to identify binding partners (e.g., kinases, GPCRs).

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis pathways in lung cancer cells) .

- In Vivo Validation : Xenograft models with pharmacokinetic profiling (Cmax, t₁/₂) to correlate exposure with efficacy .

Q. How should researchers resolve contradictions in reported biological activity across studies?

- Case Example : Discrepancies in antimicrobial potency may arise from variations in bacterial strain susceptibility or compound enantiopurity.

- Resolution Strategy :

- Re-test under standardized conditions (CLSI guidelines).

- Verify enantiopurity via chiral chromatography and compare activity of isolated enantiomers .

- Assess batch-to-batch variability in hydrochloride salt crystallinity (e.g., PXRD analysis) .

Q. What computational tools are effective for predicting the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to putative targets (e.g., fluorinated pyrrolidines in enzyme active sites).

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over time .

- QSAR Models : Develop models to correlate substituent effects (e.g., methoxy vs. hydroxy groups) with activity .

Q. What strategies mitigate toxicity risks during preclinical development?

- Methodology :

- Metabolite Identification : LC-MS/MS to detect reactive metabolites (e.g., oxidative defluorination products).

- CYP Inhibition Assays : Screen for cytochrome P450 interactions to predict drug-drug interaction risks .

- Genotoxicity : Ames test and micronucleus assay to rule out mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.